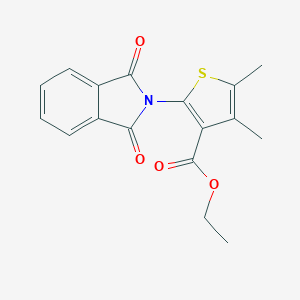
ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a phthalimide group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the phthalimide group and the esterification process. Common reagents used in these reactions include thiophene derivatives, phthalic anhydride, and ethyl chloroformate. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Quality control measures, including chromatographic techniques and spectroscopic analysis, are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often conducted in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. These reactions are usually performed in polar aprotic solvents like DMF or DMSO.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used as intermediates in further synthetic processes or as active ingredients in various applications.
科学研究应用
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate is employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism by which ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The phthalimide group can act as a ligand, binding to metal ions or enzymes, while the thiophene ring can participate in π-π stacking interactions with biological macromolecules. These interactions can modulate biological pathways and lead to the desired therapeutic or industrial outcomes.
相似化合物的比较
Ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-beta-D-glucopyranoside: This compound shares a similar phthalimide group but has a different sugar moiety.
Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: This compound lacks the thiophene ring and has an acetate group instead.
Uniqueness: Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a thiophene ring and a phthalimide group, which provides distinct chemical and biological properties compared to similar compounds
属性
IUPAC Name |
ethyl 2-(1,3-dioxoisoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-4-22-17(21)13-9(2)10(3)23-16(13)18-14(19)11-7-5-6-8-12(11)15(18)20/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFRRUYJPOFEQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
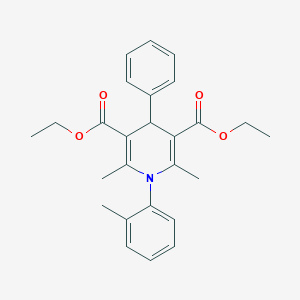
![4-Methoxy-1-naphthaldehyde [(4-methoxy-1-naphthyl)methylene]hydrazone](/img/structure/B404585.png)
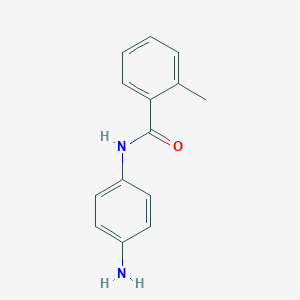
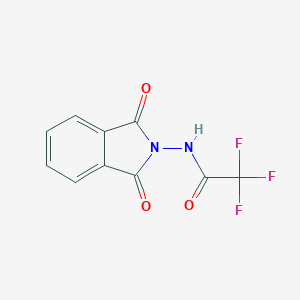
![4-[(4-Methoxy-4-oxobutanoyl)amino]phenyl methyl butanedioate](/img/structure/B404591.png)
![METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B404593.png)
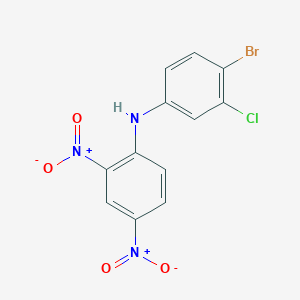
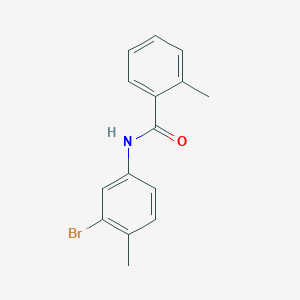
![Methyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B404597.png)
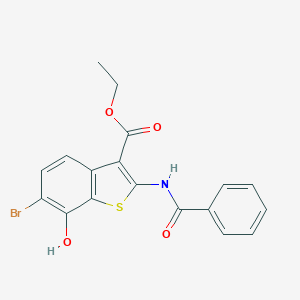
![N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide](/img/structure/B404599.png)
![1-(4-bromophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B404604.png)
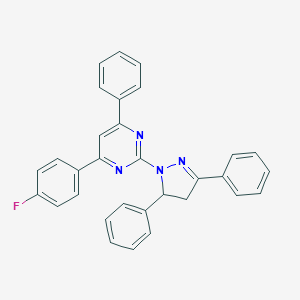
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B404607.png)
